molecular formula C21H17FN4O2 B11266045 N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11266045
M. Wt: 376.4 g/mol
InChI Key: BXSGGRIYDDZQIM-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts acylation reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium azide or thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
  • N-(4-BROMOPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in N-(4-FLUOROPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17FN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

BXSGGRIYDDZQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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